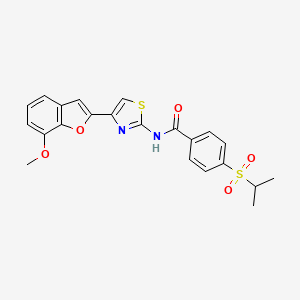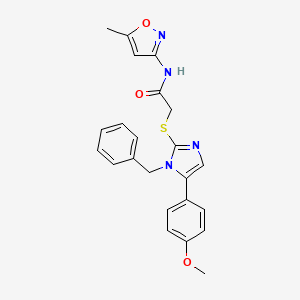
2-(1H-imidazol-2-yl)benzoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(1H-imidazol-2-yl)benzoic acid” is a compound with the empirical formula C10H8N2O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is the basic core of some natural products such as histidine, purine, histamine, and DNA based structures .Scientific Research Applications
1. Luminescent Sensing of Ions
One notable application of imidazole derivatives, including those related to 2-(1H-imidazol-2-yl)benzoic acid hydrochloride, is in the development of luminescent sensors for detecting ions like cyanide and mercury. These compounds can serve as reversible sensors, showcasing changes in fluorescence when interacting with specific ions. Such capabilities are valuable in environmental monitoring and analytical chemistry (Emandi et al., 2018).
2. Corrosion Inhibition
Imidazole derivatives have shown potential as effective corrosion inhibitors, particularly in protecting metals like steel in acidic environments. This application is significant in industries where metal corrosion is a concern, such as in pipelines and manufacturing (Rbaa et al., 2020).
3. Antimicrobial Activity
Some imidazole analogs, closely related to this compound, exhibit potent antimicrobial properties. These compounds have been effective against pathogenic fungi and bacteria, presenting possibilities for pharmaceutical development and the treatment of infectious diseases (Dahiya, 2008).
4. Coordination Polymers and Metal–Organic Frameworks
Imidazole-based compounds are used in the synthesis of coordination polymers and metal–organic frameworks (MOFs). These materials have diverse structural and functional properties, making them useful in various fields like catalysis, gas storage, and separation technologies (Ji et al., 2012).
5. Photoluminescent Properties
Certain imidazole compounds, including those derived from this compound, exhibit photoluminescence. This property is significant for applications in optoelectronics, such as in the development of organic light-emitting diodes (OLEDs) and sensors (Liu et al., 2013).
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which include 2-(1h-imidazol-2-yl)benzoic acid hydrochloride, have a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the targets of this compound could be diverse and depend on the specific biological activity.
Mode of Action
The broad range of biological activities of imidazole derivatives suggests that this compound may interact with multiple targets, leading to various changes in cellular processes .
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives, it is likely that this compound affects multiple pathways, leading to various downstream effects .
Pharmacokinetics
The solubility of imidazole derivatives in water and other polar solvents suggests that this compound may have good bioavailability.
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, it is likely that this compound has multiple effects at the molecular and cellular levels .
Action Environment
It is known that the chemical properties of imidazole derivatives, including solubility in water and other polar solvents , could be influenced by environmental factors such as temperature and pH.
Biochemical Analysis
Biochemical Properties
2-(1H-imidazol-2-yl)benzoic acid hydrochloride plays a crucial role in biochemical reactions due to its unique structure. The imidazole ring can participate in hydrogen bonding and coordinate with metal ions, making it a versatile ligand in enzymatic reactions. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can bind to metalloenzymes, influencing their catalytic activity. The benzoic acid part of the molecule can also interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein structure and function .
Cellular Effects
This compound has been shown to impact various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of enzymes involved in signal transduction. This compound can also affect gene expression by interacting with transcription factors or modifying chromatin structure. Additionally, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The imidazole ring can bind to metal ions in metalloenzymes, altering their catalytic activity. This compound can also inhibit or activate enzymes by binding to their active sites or allosteric sites. Furthermore, this compound can influence gene expression by interacting with DNA or histones, leading to changes in chromatin structure and transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance enzyme activity and improve cellular function. At high doses, it can cause toxic effects, including enzyme inhibition and cellular damage. Threshold effects have been observed, where a small increase in dosage leads to a significant change in biological activity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. This compound can also affect metabolic flux by modulating the activity of key metabolic enzymes. Additionally, this compound can influence metabolite levels by altering enzyme activity and gene expression .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes. This compound can also accumulate in specific tissues or cellular compartments, depending on its interactions with cellular components .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its activity and function, as it may interact with different biomolecules in various subcellular environments .
properties
IUPAC Name |
2-(1H-imidazol-2-yl)benzoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2.ClH/c13-10(14)8-4-2-1-3-7(8)9-11-5-6-12-9;/h1-6H,(H,11,12)(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBHOFCCXQFQCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CN2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4278-13-1 |
Source


|
| Record name | 2-(1H-imidazol-2-yl)benzoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Benzenediol, 5-[(1Z)-2-(4-hydroxyphenyl)ethenyl]-](/img/no-structure.png)
![2-Chloro-N-[2-(1-methyltriazol-4-yl)ethyl]propanamide](/img/structure/B2634326.png)




![2-Amino-4-(3-fluorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2634332.png)
![1-(4-Chlorobenzoyl)-8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2634333.png)


![methyl 1-[2-hydroxycyclohexyl]-1H-1,2,3-triazole-4-carboxylate, trans](/img/structure/B2634340.png)

![2-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2634344.png)